molecular formula C9H10O2 B14771411 4-Methoxyacetophenone (D3)

4-Methoxyacetophenone (D3)

Cat. No.: B14771411
M. Wt: 153.19 g/mol
InChI Key: NTPLXRHDUXRPNE-BMSJAHLVSA-N
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Description

4-Methoxyacetophenone (D3), also known as 4-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a member of the class of acetophenones, characterized by a methoxy group at the para position relative to the acetyl group. This compound is commonly used in the synthesis of various pharmaceuticals, resins, and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in a solvent like dichloroethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In industrial settings, the production of 4-Methoxyacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyacetophenone undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-methoxyphenylethanol using biocatalytic enantioselective reduction with immobilized Rhodotorula sp.

    Oxidation: It can be oxidized to 4-methoxybenzoic acid using strong oxidizing agents.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include biocatalysts or chemical reducing agents like sodium borohydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Reduction: 4-Methoxyphenylethanol

    Oxidation: 4-Methoxybenzoic acid

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Methoxyacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyacetophenone varies depending on its application. In biocatalytic reduction, it interacts with enzymes to form the reduced product. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways .

Comparison with Similar Compounds

4-Methoxyacetophenone can be compared with other acetophenone derivatives such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C9H10O2

Molecular Weight

153.19 g/mol

IUPAC Name

1-[4-(trideuteriomethoxy)phenyl]ethanone

InChI

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3

InChI Key

NTPLXRHDUXRPNE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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